molecular formula C6H4ClN3 B3037677 6-Amino-2-chloronicotinonitrile CAS No. 53554-20-4

6-Amino-2-chloronicotinonitrile

Cat. No.: B3037677
CAS No.: 53554-20-4
M. Wt: 153.57 g/mol
InChI Key: DQTBPANHSUIJIF-UHFFFAOYSA-N
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Description

6-Amino-2-chloronicotinonitrile is an organic compound with the molecular formula C6H4ClN3. It is a solid crystalline substance that appears white to pale yellow. This compound is known for its use as an intermediate in the synthesis of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Amino-2-chloronicotinonitrile can be synthesized through several methods. One common method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride, followed by the addition of phosphorus oxychloride. The reaction mixture is heated under reflux, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as filtration, washing, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-chloronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

6-Amino-2-chloronicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to compounds that inhibit certain enzymes or receptors. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

  • 2-Amino-6-methylpyridine
  • 2-Amino-6-bromopyridine
  • 6-Amino-2-mercaptobenzothiazole
  • 2-Amino-6-chloropurine

Comparison: 6-Amino-2-chloronicotinonitrile is unique due to its specific functional groups, which confer distinct reactivity and applications compared to similar compounds. For example, the presence of both an amino group and a chlorine atom allows for versatile chemical modifications .

Properties

IUPAC Name

6-amino-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTBPANHSUIJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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